molecular formula C18H12N4O3S B2377421 1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea CAS No. 26135-57-9

1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea

Cat. No. B2377421
CAS RN: 26135-57-9
M. Wt: 364.38
InChI Key: OMAGQZWBCZSVBF-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that has been widely studied due to its diverse biological activities . It’s a core structure in many pharmaceuticals and has shown potential in the treatment of various diseases .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and HRMS .


Chemical Reactions Analysis

Benzothiazole compounds can undergo various chemical reactions. For instance, they can react with aldehydes to form 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and HRMS .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results in inhibiting M. tuberculosis .

Anti-Parkinsonian Agents

Benzothiazole derivatives have also been designed and synthesized as potential anti-Parkinsonian agents . These compounds have shown activity in alleviating haloperidol-induced catalepsy in mice .

Ligands for Metal Extraction

Benzothiazole derivatives have been reported as potential ligands for metal extraction . This application is particularly useful in the field of metallurgy .

Optical Materials

These compounds have also been used as optical materials . This makes them valuable in the development of various optical devices .

Fibroblast Growth Factor Antagonists

Benzothiazole derivatives have been studied for their potential use as fibroblast growth factor antagonists . This could have implications in the field of cellular biology and tissue engineering .

Autotaxin Inhibitors

These compounds have also been studied for their potential use as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in several diseases, including cancer .

Inhibitors of Wnt Antagonist DKK

Benzothiazole derivatives have been studied for their potential use as inhibitors of Wnt antagonist DKK . This could have implications in the field of oncology .

Cytosolic Phospholipase A2α Inhibitors

These compounds have also been studied for their potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a crucial role in the production of inflammatory mediators .

Future Directions

Benzothiazole derivatives have shown potential in the treatment of various diseases, including tuberculosis and Parkinson’s disease . Future research could focus on optimizing the synthesis of these compounds and further investigating their biological activities.

properties

IUPAC Name

1-benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-10H,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAGQZWBCZSVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea

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